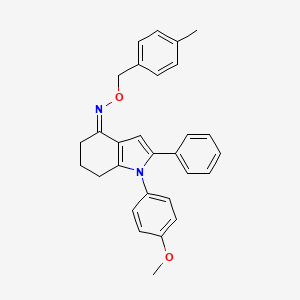

1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime

Description

Chemical Significance of Indole-Oxime Hybrid Scaffolds

Indole-oxime hybrids occupy a critical niche in medicinal chemistry due to their synergistic pharmacological potential. The indole scaffold, a privileged structure in drug discovery, contributes inherent bioactivity across therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. Its planar aromatic system enables π-π stacking interactions with biological targets, while the pyrrole-like nitrogen facilitates hydrogen bonding. Concurrently, the oxime group (–N–O–) introduces conformational rigidity and serves as a bioisostere for carbonyl or amine functionalities, enhancing metabolic resistance compared to simpler imines.

The hybridization strategy exemplified by 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime capitalizes on the indole core’s ability to penetrate lipid membranes and the oxime’s capacity for molecular recognition. This is evident in structurally analogous compounds, where indole-oxime conjugates demonstrate improved target affinity over their parent scaffolds. For instance, indolizino[8,7-b]indole hybrids bearing oxime ethers exhibit enhanced topoisomerase II inhibition compared to non-hybridized analogs, with IC~50~ values in the nanomolar range. The 4-methylbenzyl substitution on the oxime oxygen in this compound likely reduces oxidative degradation while maintaining favorable logP values for blood-brain barrier penetration.

| Key Structural Features | Pharmacological Impact |

|---|---|

| Tetrahydro-4H-indol-4-one core | Enhances planarity for DNA intercalation while reducing ring strain |

| 4-Methoxyphenyl at C1 | Electron-donating group modulates electron density for optimized target binding |

| O-(4-Methylbenzyl)oxime at C4 | Steric bulk minimizes first-pass metabolism; oxime N–O bond participates in H-bonding |

Properties

IUPAC Name |

(Z)-1-(4-methoxyphenyl)-N-[(4-methylphenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O2/c1-21-11-13-22(14-12-21)20-33-30-27-9-6-10-28-26(27)19-29(23-7-4-3-5-8-23)31(28)24-15-17-25(32-2)18-16-24/h3-5,7-8,11-19H,6,9-10,20H2,1-2H3/b30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUQZFOFORBPRB-IKPAITLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=C2CCCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C\2/CCCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime typically involves several steps:

Formation of the Tetrahydroindolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.

Substitution Reactions:

Oxime Formation: The oxime group is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime.

O-Alkylation: The final step involves the alkylation of the oxime with 4-methylbenzyl chloride in the presence of a base like potassium carbonate to yield the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

The following compounds share the tetrahydroindol-4-one scaffold but differ in substituents and oxime ether modifications:

*Calculated based on molecular formula.

Physicochemical and Pharmacological Differences

- Electron-Donating vs.

- Oxime Ether Modifications : The 4-methylbenzyl oxime in the target compound reduces electronegativity relative to 4-chlorobenzyl derivatives, which may lower binding affinity to hydrophobic pockets but improve metabolic stability .

Challenges in Development

- Metabolic Stability : Methylbenzyl groups are prone to oxidative metabolism, necessitating prodrug strategies or structural optimization .

Biological Activity

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-methylbenzyl)oxime is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C₂₅H₂₉N₃O₂

- Molecular Weight : 415.52 g/mol

The structure includes a tetrahydroindole core with methoxy and oxime substituents, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it exhibits bactericidal activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

These results indicate that the compound could serve as a potential candidate for developing new antibiotics, particularly against resistant strains.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.0 |

These findings suggest that it may have protective effects against cellular damage caused by oxidative stress.

Anticancer Activity

Research indicates that the compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. In cell line studies, it has been shown to induce apoptosis in various cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10.0 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 15.0 |

Mechanistically, the compound appears to disrupt cell cycle progression and promote apoptotic pathways through caspase activation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress and its associated cellular damage.

- Induction of Apoptosis : The activation of caspases suggests a pathway leading to programmed cell death in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A study involving clinical isolates demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential in treating chronic infections.

- Case Study on Cancer Treatment : In vivo studies using xenograft models showed significant tumor reduction when treated with the compound compared to control groups.

Q & A

Q. Q1. What is the standard synthetic route for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step pathway:

Fischer Indole Synthesis : Cyclohexanone reacts with phenylhydrazine hydrochloride under acidic reflux (e.g., methanesulfonic acid in methanol) to form the indole core .

Oxime Formation : The ketone intermediate reacts with hydroxylamine hydrochloride under controlled pH (e.g., acetic acid/acetate buffer) to form the oxime .

Benzylation : The oxime undergoes alkylation with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF .

Q. Optimization Strategies :

- Temperature : Lower temperatures (0–5°C) during oxime formation reduce side reactions.

- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Structural Characterization

Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key methods include:

- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8 ppm, singlet) and indole NH (δ 10.2 ppm, broad) signals .

- IR Spectroscopy : Confirm oxime (N–O stretch ~1630 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 457.2145) .

Advanced Tip : X-ray crystallography (using software like ORTEP-3) resolves conformational ambiguities in the indole-oxime system .

Biological Activity & Mechanisms

Q. Q3. How can researchers design experiments to evaluate this compound’s anticancer potential?

Methodology :

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Identification : Perform kinase inhibition profiling or molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or CDK2 .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Advanced Consideration : Compare activity against structurally similar indole derivatives (e.g., chlorophenyl analogs) to establish structure-activity relationships (SAR) .

Handling & Safety

Q. Q4. What precautions are necessary when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to acute toxicity risks (oral/dermal/inhalation Category 4) .

- Storage : In airtight containers at –20°C, away from light and moisture .

First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Data Contradictions & Reproducibility

Q. Q5. How should researchers address discrepancies in reported biological activity data?

Resolution Strategies :

Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).

Orthogonal Methods : Confirm results via dual assays (e.g., ATP-based viability and colony formation) .

Batch Analysis : Check compound purity (HPLC >98%) and stability (TGA/DSC) to rule out degradation .

Case Study : If IC₅₀ values vary between labs, compare solvent systems (DMSO vs. saline) and cell passage numbers .

Structure-Activity Relationship (SAR) Studies

Q. Q6. Which structural modifications enhance this compound’s pharmacological profile?

Key Modifications :

| Substituent | Effect | Reference |

|---|---|---|

| 4-Methoxyphenyl | ↑ Lipophilicity, enhances CNS penetration | |

| 4-Methylbenzyl | ↓ Metabolic degradation (blocks CYP3A4 oxidation) | |

| Oxime moiety | ↑ Chelation potential for metal-dependent enzyme inhibition |

Advanced Approach : Use QSAR models (e.g., CoMFA) to predict bioactivity of novel analogs .

Analytical Challenges

Q. Q7. How can researchers resolve co-elution issues during HPLC analysis?

- Mobile Phase : Optimize acetonitrile/water ratios (e.g., 65:35 → 70:30) with 0.1% TFA.

- Column Selection : Use C18 columns with smaller particle size (3 µm vs. 5 µm) for better resolution .

- Detection : Switch to UV-Vis at 254 nm or employ diode-array detection (DAD) .

Scale-Up Considerations

Q. Q8. What are critical parameters for transitioning from lab-scale to pilot-scale synthesis?

- Reactor Design : Continuous flow systems improve benzylation efficiency and safety .

- Cost Analysis : Compare catalysts (homogeneous vs. heterogeneous; e.g., Pd/C vs. Fe³⁺) for large-scale feasibility .

- Waste Management : Implement solvent recovery (e.g., DMF distillation) to meet green chemistry metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.